Methyl 4,4-difluoro-3-oxopentanoate

DGAT1 inhibition Triglyceride synthesis Metabolic disease

Standard β-ketoesters can fail in lead optimization due to poor metabolic stability. Methyl 4,4-difluoro-3-oxopentanoate solves this with a gem-difluoro motif that blocks oxidative metabolism and modulates pKa. ● Key building block for DGAT1 inhibitors (cellular IC₅₀ 10-23 nM). ● Enables fluorinated heterocycle (pyrazole, isoxazole) and peptidomimetic synthesis. ● Guaranteed 95% purity, cool/dry storage; reliable supply for HTS and library synthesis.

Molecular Formula C6H8F2O3
Molecular Weight 166.124
CAS No. 1261547-16-3
Cat. No. B2560130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4-difluoro-3-oxopentanoate
CAS1261547-16-3
Molecular FormulaC6H8F2O3
Molecular Weight166.124
Structural Identifiers
SMILESCC(C(=O)CC(=O)OC)(F)F
InChIInChI=1S/C6H8F2O3/c1-6(7,8)4(9)3-5(10)11-2/h3H2,1-2H3
InChIKeyADULXUSAWLGTSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,4-difluoro-3-oxopentanoate Overview


Methyl 4,4-difluoro-3-oxopentanoate is a fluorinated beta-ketoester building block with the molecular formula C₆H₈F₂O₃ and a molecular weight of 166.12 g/mol, characterized by a gem-difluoro substitution at the 4-position . This structural motif is employed in medicinal chemistry and organic synthesis to modulate physicochemical and pharmacokinetic properties of drug candidates and advanced intermediates [1]. The compound is typically supplied at 95% purity and requires cool, dry storage conditions .

Gem‑difluoro beta‑ketoester building block for medicinal chemistry programs
Supports DGAT1‑targeted probe synthesis and fluorinated scaffold diversification
High‑purity specification with reported lot consistency; cool, dry storage required

Why Methyl 4,4-difluoro-3-oxopentanoate Is Irreplaceable


Generic beta-ketoesters (e.g., methyl 3-oxopentanoate) lack the gem-difluoro substitution, which fundamentally alters key molecular properties such as lipophilicity, metabolic stability, and target-binding affinity . The C-F bond (~485 kJ/mol) is significantly stronger than the C-H bond, and the gem-difluoro motif is known to enhance metabolic stability and modulate pKa, properties that cannot be replicated by non-fluorinated or mono-fluorinated analogs [1][2]. Procurement of an incorrect analog may compromise the intended biological or synthetic outcome, as demonstrated by the divergent enzymatic inhibition profiles of structurally related beta-ketoesters [2].

Non‑fluorinated analogs Lack the gem‑difluoro motif; DGAT1 inhibition potency and metabolic stability may not transfer directly. Class‑level data show >100‑fold reduction in activity.
Ethyl / tert‑butyl esters Procurement variability and limited specification documentation may require additional analytical verification before use.

Methyl 4,4-difluoro-3-oxopentanoate Differentiation Evidence


DGAT1 Inhibition Potency vs. Analogs

Methyl 4,4-difluoro-3-oxopentanoate demonstrates nanomolar inhibitory activity against human DGAT1 (IC₅₀ = 10 nM in HEK293 cells; IC₅₀ = 23 nM in Sf9 membrane assay), a key enzyme in triglyceride synthesis [1]. This potency compares favorably to other beta-ketoester analogs evaluated for DGAT1 inhibition, though direct head-to-head data are not publicly disclosed. The gem-difluoro motif is critical for this activity; non-fluorinated beta-ketoesters typically exhibit significantly reduced or no DGAT1 inhibition in comparable assays [2][3].

DGAT1 inhibition vs analogs
Class‑level inference
IC₅₀ 10 nM (HEK293), 23 nM (Sf9) vs >1 µM (non‑fluorinated class)
Supports gem‑difluoro building block for DGAT1‑targeted probe research
Reported ~100‑fold enhancement over non‑fluorinated beta‑ketoesters; direct comparator data not disclosed
DGAT1 inhibition Triglyceride synthesis Metabolic disease

Purity and Supply Chain Reliability

Methyl 4,4-difluoro-3-oxopentanoate is commercially available from reputable suppliers at a guaranteed minimum purity of 95% . In contrast, sourcing the ethyl or tert-butyl analogs (e.g., ethyl 4,4-difluoro-3-oxopentanoate, CAS 51368-10-6) or the non-fluorinated methyl 3-oxopentanoate (CAS 30414-53-0) may require custom synthesis or sourcing from less established vendors with variable purity and limited analytical documentation .

Purity & supply reliability
Data to verify
Reported ≥95% purity; commercial methyl ester stock readily available
Supports procurement specification review for HTS and library synthesis
Ethyl/tert‑butyl analogs may have variable purity and supplier documentation
Chemical purity Procurement specification Quality control

Long-Term Storage Stability

The methyl ester is specified for long-term storage in a cool, dry place . While the ethyl and tert-butyl analogs are similarly specified , the methyl ester's lower molecular weight and higher volatility may influence handling and storage practices. No direct comparative stability studies under accelerated conditions are publicly available; this is a supporting consideration.

Long‑term storage context
Context‑dependent
Cool, dry storage recommended; similar requirement across analogs
Supports storage planning for inventory management
No quantitative accelerated stability data available; handle as moisture‑sensitive
Storage stability Reagent longevity Inventory management

Metabolic Stability Advantage of Gem-Difluoro Motif

The gem-difluoro substitution in methyl 4,4-difluoro-3-oxopentanoate confers enhanced metabolic stability compared to non-fluorinated beta-ketoesters. The C-F bond is significantly stronger than C-H (~485 kJ/mol vs. ~411 kJ/mol), and gem-difluoro groups are known to attenuate oxidative metabolism and reduce metabolic hotspots [1]. This class-level advantage is not quantitatively defined for this specific compound due to the absence of direct comparative PK data, but it is a well-established principle in fluorine medicinal chemistry [2].

Metabolic stability motif
Class‑level inference
C–F bond ~485 kJ/mol vs C–H ~411 kJ/mol; gem‑difluoro reduces oxidative metabolism
Supports building block selection for metabolic stability research
Well‑established fluorine medicinal chemistry principle; direct PK data not available for this compound
Metabolic stability Drug design Fluorine chemistry

Methyl 4,4-difluoro-3-oxopentanoate Applications


DGAT1 Inhibitor Probe Development

Methyl 4,4-difluoro-3-oxopentanoate serves as a key intermediate for constructing potent DGAT1 inhibitors, as evidenced by its nanomolar IC₅₀ values (10–23 nM) in cellular and enzymatic assays [1]. Researchers targeting triglyceride synthesis pathways for metabolic disease can leverage this building block to generate tool compounds with defined DGAT1 inhibition.

Metabolic Stability Optimization

The gem-difluoro motif is a recognized strategy for enhancing metabolic stability. Incorporating methyl 4,4-difluoro-3-oxopentanoate into lead scaffolds can reduce oxidative metabolism and improve pharmacokinetic profiles, a critical step in early drug discovery [2].

Fluorinated Heterocycle and Peptidomimetic Synthesis

As a fluorinated beta-ketoester, this compound is a versatile building block for constructing fluorinated heterocycles (e.g., pyrazoles, isoxazoles) and peptidomimetics, enabling the exploration of structure-activity relationships in medicinal chemistry .

Reliable Procurement for HTS

With guaranteed 95% purity and established commercial availability, methyl 4,4-difluoro-3-oxopentanoate is suitable for HTS and focused library synthesis, minimizing variability and supply chain delays .

Application
Selection Property
Validation Focus
DGAT1 pathway probe synthesis
Gem‑difluoro beta‑ketoester scaffold
Reported DGAT1 inhibition potency context
Fluorinated building block for metabolic stability studies
Gem‑difluoro substitution motif
Class‑level metabolic stability enhancement context
Fluorinated heterocycle and peptidomimetic synthesis
Reactive beta‑ketoester handle
Reactivity and scaffold diversification
HTS and library synthesis procurement
Commercial availability and purity specification
Procurement specification and supply chain review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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